4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of the chloro and morpholinyl groups can be achieved through nucleophilic substitution reactions. For example, reacting cyanuric chloride with morpholine in the presence of a base can yield the desired product.
Purification: The final compound can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar chemical properties.
4-morpholin-4-yl-1,3,5-triazine-2-amine: A compound with a similar structure but lacking the chloro group.
Uniqueness
4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and morpholinyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN6O2/c14-11-16-12(15-1-2-19-3-7-21-8-4-19)18-13(17-11)20-5-9-22-10-6-20/h1-10H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDBBSRLITXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC(=N2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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